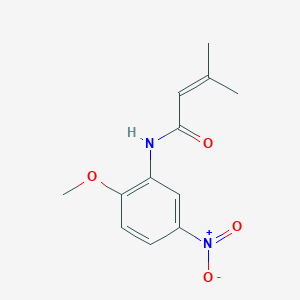
3,5-dimethylphenyl 3-(4-ethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylphenyl 3-(4-ethoxyphenyl)acrylate is a chemical compound with specific structural features that make it interesting for various scientific studies. It is part of a class of compounds known for their potential in forming polymers and engaging in diverse chemical reactions.
Synthesis Analysis
The synthesis of compounds similar to 3,5-dimethylphenyl 3-(4-ethoxyphenyl)acrylate typically involves reactions of appropriate phenols with acryloyl or methacryloyl chlorides in the presence of triethylamine. For example, 3,5-dimethylphenyl acrylate was synthesized by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
Molecular Structure Analysis
X-ray crystallography is often used to determine the molecular structure of similar acrylate compounds. This technique has revealed the crystalline structures of various isomers and their spatial arrangements (Chenna, Shinkre, Patel, Owens, Gray, & Velu, 2008).
Chemical Reactions and Properties
These compounds are known to undergo various chemical reactions, including polymerization and interactions with other organic molecules. For instance, 3,5-dimethylphenyl methacrylate can be polymerized and form copolymers with other monomers like glycidyl methacrylate, showcasing its reactivity and potential for forming diverse polymer structures (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Physical Properties Analysis
The physical properties of such compounds, especially when polymerized, include their solubility in various solvents, molecular weight distribution, and glass transition temperatures. These properties are crucial in determining the practical applications of the polymers formed from these monomers (Vijayanand et al., 2002).
Chemical Properties Analysis
The chemical properties are characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis. These analyses provide insights into the functional groups present, molecular bonding, and electronic structure, which are pivotal in understanding the chemical behavior of these compounds (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-21-17-8-5-16(6-9-17)7-10-19(20)22-18-12-14(2)11-15(3)13-18/h5-13H,4H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCVUFDAKVEJQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)
![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)

![{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638857.png)
![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)


![(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylmethyl)piperidine](/img/structure/B5638888.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5638894.png)
![2-[2-(4-tert-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5638905.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5638916.png)